molecular formula C13H8F3NO B1421722 4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187164-39-1

4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine

Cat. No.: B1421722
CAS No.: 1187164-39-1
M. Wt: 251.2 g/mol
InChI Key: XHRVTPTYCAIDEP-UHFFFAOYSA-N
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Description

4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO . Its molecular weight is 251.21 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8F3NO/c1-7-2-3-17-6-9(7)13(18)8-4-10(14)12(16)11(15)5-8/h2-6H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 251.21 .

Scientific Research Applications

Catalytic Methylation of Pyridines

4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine, a pyridine derivative, is relevant in the field of organic chemistry, particularly in the catalytic methylation of pyridines. A study by Grozavu et al. (2020) describes a catalytic method that introduces a methyl group onto the aromatic ring of pyridines, exploiting the interface between aromatic and non-aromatic compounds. This method uses methanol and formaldehyde as key reagents, highlighting the importance of pyridine derivatives in drug discovery processes (Grozavu et al., 2020).

Luminescent Rhenium(I) Complexes

Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, which include derivatives of pyridines. These complexes exhibit blue-green luminescence and are significant in the study of photoluminescence and electrochemical properties. This research demonstrates the potential of pyridine derivatives in the development of luminescent materials (Li et al., 2012).

Synthesis of Triorganostannyl Esters

Tzimopoulos et al. (2010) focused on synthesizing triorganostannyl esters of pyridinylimino substituted aminobenzoic acids. Their work provides insights into the structure and physicochemical properties of compounds involving pyridine derivatives, emphasizing their relevance in coordination chemistry and material science (Tzimopoulos et al., 2010).

Development of Polyamides

Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This research underscores the utility of pyridine derivatives in developing new materials with specific thermal, mechanical, and dielectric properties, relevant in various industrial applications (Liu et al., 2013).

Properties

IUPAC Name

(4-methylpyridin-3-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-7-2-3-17-6-9(7)13(18)8-4-10(14)12(16)11(15)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRVTPTYCAIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209544
Record name (4-Methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-39-1
Record name (4-Methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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